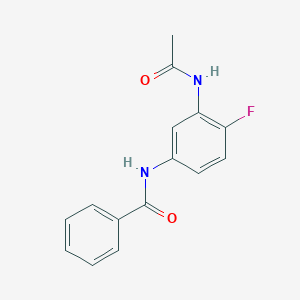

N-(3-acetamido-4-fluorophenyl)benzamide

Description

N-(3-Acetamido-4-fluorophenyl)benzamide is a benzamide derivative characterized by a benzoyl group linked to a substituted aniline moiety. The aniline ring is functionalized with an acetamido (-NHCOCH₃) group at the 3-position and a fluorine atom at the 4-position. Benzamide derivatives are widely studied for applications in medicinal chemistry and agrochemicals due to their structural versatility and stability .

Properties

IUPAC Name |

N-(3-acetamido-4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c1-10(19)17-14-9-12(7-8-13(14)16)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUOEOJHUFSPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen/Nitro Substituents

- N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide (CAS: N/A): Substituents: Chloro (4-position) and nitro (3-position) on the benzamide ring; acetamido on the aniline ring. Chlorine contributes to lipophilicity, which may improve membrane permeability compared to the fluorine-containing target compound . Applications: Nitro-substituted benzamides are often explored as intermediates in drug synthesis or agrochemicals due to their redox-active properties.

- 4-Nitro-N-(3-nitrophenyl)benzamide: Substituents: Dual nitro groups on both benzamide (4-position) and aniline (3-position) rings. This contrasts with the target compound, where fluorine and acetamido groups balance lipophilicity and hydrogen-bonding capacity .

Fluorinated Analogues

- N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS: 346720-59-0): Substituents: Difluoro (3,4-positions) on the aniline ring; methyl on the benzamide ring. Properties: The additional fluorine atom increases electronegativity and metabolic stability compared to the mono-fluoro target compound. Methyl groups may enhance steric hindrance, affecting binding interactions in biological targets . Applications: Fluorinated benzamides are common in pesticide development (e.g., flutolanil) due to resistance to degradation .

Agrochemical Derivatives

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :

- Substituents : Trifluoromethyl (2-position) on benzamide; methoxy-isopropyl on aniline.

- Properties : The trifluoromethyl group confers high lipophilicity and UV stability, making it effective as a fungicide. Compared to the target compound, flutolanil’s bulkier substituents may limit solubility but enhance field persistence .

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Substituents: Dichloro (2,3-positions) on aniline; ethoxymethoxy on benzamide. Properties: The ethoxymethoxy group improves water solubility, a trait less pronounced in the fluorine/acetamido-functionalized target compound. Dichloro substituents enhance herbicidal activity but may increase toxicity .

Table 1: Comparative Analysis of Key Benzamide Derivatives

| Compound Name | Substituents (Benzamide/Aniline) | Molecular Weight (g/mol) | LogP* | Applications |

|---|---|---|---|---|

| N-(3-Acetamido-4-fluorophenyl)benzamide | F (4), Acetamido (3) | ~288.3 | ~2.1 | Drug intermediates, agrochemicals |

| N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide | Cl (4), NO₂ (3), Acetamido (3) | ~349.7 | ~2.8 | Reactive intermediates |

| Flutolanil | CF₃ (2), Isopropoxy (3) | 323.3 | ~3.5 | Fungicide |

| 4-Nitro-N-(3-nitrophenyl)benzamide | NO₂ (4), NO₂ (3) | 287.2 | ~1.9 | Laboratory derivatization |

*LogP values estimated based on substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.